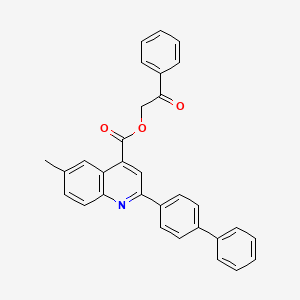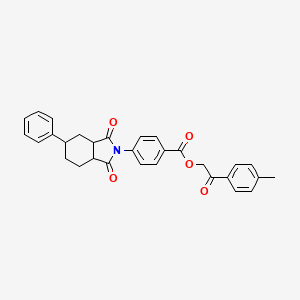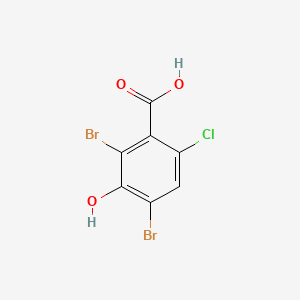
2',4-Dinitrobiphenyl-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4-Dinitrobiphenyl-2-carboxylic acid is an organic compound characterized by the presence of two nitro groups and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4-Dinitrobiphenyl-2-carboxylic acid typically involves the nitration of biphenyl-2-carboxylic acid. This process is carried out by treating biphenyl-2-carboxylic acid with nitric acid at a controlled temperature of around 40°C
Industrial Production Methods: Industrial production of 2’,4-Dinitrobiphenyl-2-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The nitration reaction is carefully monitored to prevent over-nitration and to maintain the integrity of the biphenyl structure.
Chemical Reactions Analysis
Types of Reactions: 2’,4-Dinitrobiphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: The major product is 2’,4-diaminobiphenyl-2-carboxylic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted biphenyl derivatives.
Scientific Research Applications
2’,4-Dinitrobiphenyl-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various biphenyl derivatives and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2’,4-Dinitrobiphenyl-2-carboxylic acid and its derivatives involves interactions with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
4,4’-Dinitrobiphenyl-2-carboxylic acid: Another structural isomer with similar properties but different substitution patterns.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylic acid: A compound with two carboxylic acid groups and two nitro groups, used in coordination chemistry.
Uniqueness: 2’,4-Dinitrobiphenyl-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo selective reduction and substitution reactions makes it a valuable compound in synthetic chemistry and research.
Properties
Molecular Formula |
C13H8N2O6 |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
5-nitro-2-(2-nitrophenyl)benzoic acid |
InChI |
InChI=1S/C13H8N2O6/c16-13(17)11-7-8(14(18)19)5-6-9(11)10-3-1-2-4-12(10)15(20)21/h1-7H,(H,16,17) |
InChI Key |
BAXAMZOCXMJGQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12466927.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,3-dimethylphenyl)glycinamide](/img/structure/B12466935.png)
![[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl][4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12466938.png)
![N-[4-(acetylamino)phenyl]-N~2~-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B12466945.png)
![2-{1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene}propanedinitrile](/img/structure/B12466950.png)


![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![methyl 3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B12467006.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)

